5‑HT₃A Receptor Antagonism: 8.7‑Fold More Potent Than Atracurium and 354‑Fold More Potent Than Vecuronium
d‑Tubocurarine is the most potent 5‑HT₃A receptor antagonist among clinically used NDNMBs. In voltage‑clamped Xenopus oocytes expressing human 5‑HT₃A receptors, the IC₅₀ for d‑tubocurarine was 0.046 ± 0.003 µM, compared with 0.40 ± 0.03 µM for atracurium (8.7‑fold less potent), 15.1 ± 2.93 µM for mivacurium, 16.3 ± 2.24 µM for vecuronium (354‑fold less potent), and 19.5 ± 2.31 µM for rocuronium [1]. This large potency difference means that at concentrations routinely used to block neuromuscular transmission, d‑tubocurarine is far more likely to engage 5‑HT₃A‑mediated pathways than any other NDNMB, making it the preferred tool for studying pharmacological crosstalk between nicotinic and serotonergic systems.
| Evidence Dimension | 5‑HT₃A receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.046 ± 0.003 µM (d‑tubocurarine) |
| Comparator Or Baseline | IC₅₀ = 0.40 ± 0.03 µM (atracurium); 16.3 ± 2.24 µM (vecuronium); 19.5 ± 2.31 µM (rocuronium); 15.1 ± 2.93 µM (mivacurium) |
| Quantified Difference | 8.7‑fold more potent than atracurium; 354‑fold more potent than vecuronium |
| Conditions | Human 5‑HT₃A receptors expressed in Xenopus oocytes; voltage‑clamp electrophysiology (Anesth Analg, 2000) |
Why This Matters
For laboratories investigating nausea and vomiting pathways, serotonin‑related behaviors, or receptor crosstalk, d‑tubocurarine is the only NDNMB with sub‑micromolar 5‑HT₃A affinity, enabling experiments that are impossible with newer, more selective agents.
- [1] Min KT, Wu CL, Yang J. Nondepolarizing neuromuscular blockers inhibit the serotonin‑type 3A receptor expressed in Xenopus oocytes. Anesth Analg. 2000;90(2):476–481. PMID: 10648343. View Source
